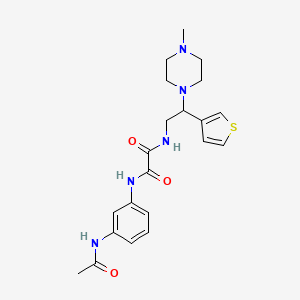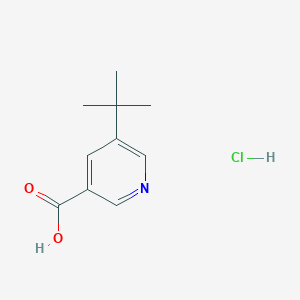![molecular formula C18H26N6 B2548488 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine CAS No. 2380096-33-1](/img/structure/B2548488.png)
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the inhibition of various enzymes and modulation of ion channels and transporters. It interacts with the active site of the enzymes, thereby preventing their activity. It also modulates the activity of ion channels and transporters by binding to specific sites on their surface.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to modulate cell signaling pathways, gene expression, and cell cycle progression. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine in lab experiments include its potency, selectivity, and versatility. It can be used to study the activity of various enzymes, ion channels, and transporters. It can also be used to study cell signaling pathways, gene expression, and cell cycle progression. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
The future directions for the study of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine include its potential applications in drug discovery and development. It can be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer, inflammation, and pain. It can also be used to study the structure-activity relationships of various enzymes, ion channels, and transporters. Additionally, it can be used to study the role of epigenetic modifications in various biological processes.
Méthodes De Synthèse
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the reaction of 2,4,6-trimethylpyrimidine with 4-(6-tert-butylpyrimidin-4-yl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. It has also been shown to modulate the activity of ion channels and transporters.
Propriétés
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-10-14(2)22-17(21-13)24-8-6-23(7-9-24)16-11-15(18(3,4)5)19-12-20-16/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNWEKZHLACMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)



![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2548416.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)


![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)